An In-depth Technical Guide to 3-(p-Tolyloxy)phthalonitrile (CAS No. 116965-13-0)
An In-depth Technical Guide to 3-(p-Tolyloxy)phthalonitrile (CAS No. 116965-13-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(p-Tolyloxy)phthalonitrile, a versatile aromatic ether nitrile that serves as a crucial building block in the synthesis of advanced functional materials. With its unique molecular architecture, this compound is of significant interest to researchers in medicinal chemistry, materials science, and drug development. This document will delve into its synthesis, physicochemical properties, key reactions, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of Substituted Phthalonitriles
Phthalonitriles are a class of organic compounds characterized by a benzene ring substituted with two adjacent nitrile groups.[1] Their true value lies in their ability to act as precursors to a wide array of complex macrocyclic compounds, most notably phthalocyanines.[2] The strategic placement of substituents on the phthalonitrile ring allows for the fine-tuning of the physicochemical and biological properties of the resulting materials. 3-(p-Tolyloxy)phthalonitrile, with its tolyloxy moiety, introduces specific steric and electronic features that can influence solubility, reactivity, and biological activity of its derivatives. This guide will explore the synthesis and potential of this specific, unsymmetrically substituted phthalonitrile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(p-Tolyloxy)phthalonitrile is essential for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 116965-13-0 | Internal Database |
| Molecular Formula | C₁₅H₁₀N₂O | [3] |
| Molecular Weight | 234.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 101-102 °C (for the isomeric 3-(m-tolyloxy)phthalonitrile) | [3] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in water. | General knowledge |
Synthesis of 3-(p-Tolyloxy)phthalonitrile: A Detailed Experimental Protocol
The synthesis of 3-(p-Tolyloxy)phthalonitrile is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from a well-established procedure for the synthesis of its constitutional isomer, 3-(m-Tolyloxy)phthalonitrile, and is expected to provide a good yield of the target compound.[3]
Reaction Principle
The synthesis involves the displacement of a nitro group from 3-nitrophthalonitrile by the phenoxide generated from p-cresol in the presence of a weak base, such as potassium carbonate. The reaction is carried out in an anhydrous polar aprotic solvent, like dimethylformamide (DMF), to facilitate the nucleophilic attack.
Diagram 1: Synthesis of 3-(p-Tolyloxy)phthalonitrile
Caption: Reaction scheme for the synthesis of 3-(p-Tolyloxy)phthalonitrile.
Step-by-Step Protocol
-
Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add p-cresol (1.56 g, 14.4 mmol) and 3-nitrophthalonitrile (1.60 g, 9.3 mmol).
-
Dissolution: Add 30 mL of anhydrous DMF to the flask and stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Base Addition: Add dry, finely powdered potassium carbonate (2.5 g, 18.1 mmol) to the solution in portions over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it sequentially with a 10% (w/w) aqueous sodium hydroxide solution and then with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-(p-Tolyloxy)phthalonitrile as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Characterization and Spectral Data
The identity and purity of the synthesized 3-(p-Tolyloxy)phthalonitrile can be confirmed by various spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl protons of the tolyl group around 2.3 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Nitrile carbons around 115 ppm. A methyl carbon signal around 20 ppm. |
| FT-IR (cm⁻¹) | A sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-O-C stretching vibrations in the range of 1200-1250 cm⁻¹. |
| Mass Spec. | A molecular ion peak [M]⁺ at m/z = 234. |
Key Reactions and Applications
The primary utility of 3-(p-Tolyloxy)phthalonitrile lies in its role as a precursor for the synthesis of unsymmetrically substituted phthalocyanines.
Synthesis of Phthalocyanines
Phthalonitriles undergo cyclotetramerization in the presence of a metal salt or a strong base to form the corresponding phthalocyanine complex. The tolyloxy substituent in 3-(p-Tolyloxy)phthalonitrile imparts increased solubility to the resulting phthalocyanine, which is often a major challenge in their application.
Diagram 2: Cyclotetramerization to form a substituted Phthalocyanine
Caption: General scheme for the synthesis of a phthalocyanine from 3-(p-Tolyloxy)phthalonitrile.
Potential Applications in Drug Development and Materials Science
-
Photosensitizers for Photodynamic Therapy (PDT): Phthalocyanines derived from 3-(p-Tolyloxy)phthalonitrile can act as potent photosensitizers. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues. The tolyloxy group can enhance the photophysical properties and cellular uptake of these photosensitizers.
-
Anticancer and Antioxidant Agents: Several studies have reported the antioxidant and cytotoxic properties of novel phthalocyanine derivatives against various cancer cell lines. The substituents on the phthalocyanine ring play a crucial role in their biological activity.
-
High-Performance Polymers: Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability.[2] 3-(p-Tolyloxy)phthalonitrile can be used as a monomer or co-monomer in the formulation of such resins for applications in the aerospace and electronics industries where high-temperature resistance is critical.
Conclusion and Future Perspectives
3-(p-Tolyloxy)phthalonitrile is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. The straightforward synthesis and the ability to readily form highly functional phthalocyanine derivatives make it an attractive building block for further research. Future investigations should focus on the direct biological evaluation of 3-(p-Tolyloxy)phthalonitrile and its derivatives, as well as the exploration of its use in the development of novel high-performance materials. The detailed protocols and insights provided in this guide are intended to facilitate and inspire such future endeavors.
References
- Booysen, I. N., et al. (2019). Synthesis, characterization, biological and DFT studies of new 4-substituted phthalonitriles. Journal of Molecular Structure, 1191, 244-252.
-
SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]
- Zhang, X., et al. (2008). 3-(m-Tolyloxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(2), o401.
